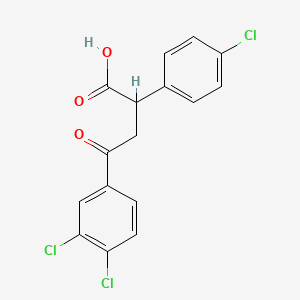

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid (also known as 2C-P-4C-OB) is a synthetic compound that has been used in research studies since the early 1990s. It is a member of the phenylacetamide family of compounds, which are derivatives of phenylacetic acid. 2C-P-4C-OB has been studied for its potential as a psychostimulant and for its possible therapeutic applications in the treatment of various diseases.

Applications De Recherche Scientifique

Molecular Docking and Spectroscopy

A study by Vanasundari et al. (2018) conducted molecular docking and vibrational, structural, electronic, and optical studies on butanoic acid derivatives, revealing their potential in bonding and biological activities, specifically inhibiting Placenta Growth Factor (PIGF-1). The research utilized experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations to analyze the stability, reactivity, and noncovalent interactions of the molecules, indicating their suitability as nonlinear optical materials and for pharmacological importance Vanasundari, Balachandran, Kavimani, & Narayana, 2018.

Advanced Oxidation Processes

In environmental sciences, research has focused on the degradation of pollutants using advanced oxidation processes (AOPs). One study examined the electrochemical oxidation of 2,4-dichlorophenol on nanostructured 3D-porous Ti/Sb-SnO2-Gr anodes, achieving high removal efficiency and suggesting a comprehensive understanding of the mineralization process through the investigation of kinetics and the reactivity of hydroxyl radicals Asim et al., 2017.

Photocatalytic Removal

Gaya et al. (2010) investigated the photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO, presenting a potential method for the abatement of this water pollutant. The study explored the effects of operating parameters on the removal efficiency and proposed a reaction mechanism based on the intermediates detected, indicating the effectiveness of ZnO-assisted photocatalytic degradation Gaya, Abdullah, Hussein, & Zainal, 2010.

Bacterial Endophyte-Enhanced Phytoremediation

Research by Germaine et al. (2006) demonstrated the use of bacterial endophytes to enhance the phytoremediation of 2,4-dichlorophenoxyacetic acid, a selective systemic herbicide. The study described the inoculation of peas (Pisum sativum) with a bacterial endophyte capable of degrading the herbicide, resulting in increased removal from soil and reduced accumulation in plant tissues. This approach highlights the potential of using bacterial endophytes in phytoremediation projects and reducing toxic herbicide residues in crops Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3O3/c17-11-4-1-9(2-5-11)12(16(21)22)8-15(20)10-3-6-13(18)14(19)7-10/h1-7,12H,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCUTLVWIPUSFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

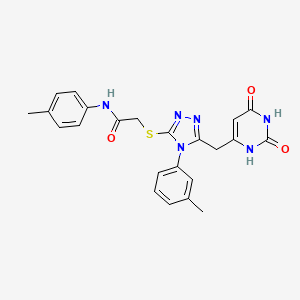

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)

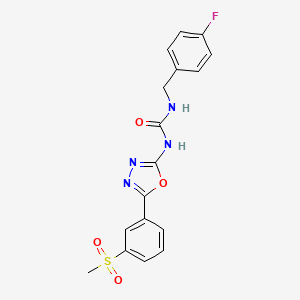

![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2920841.png)